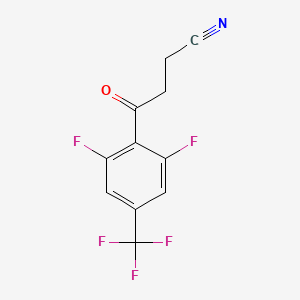

2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile

Beschreibung

2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile is a fluorinated aromatic compound featuring a phenacylacetonitrile backbone substituted with two fluorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.

Eigenschaften

Molekularformel |

C11H6F5NO |

|---|---|

Molekulargewicht |

263.16 g/mol |

IUPAC-Name |

4-[2,6-difluoro-4-(trifluoromethyl)phenyl]-4-oxobutanenitrile |

InChI |

InChI=1S/C11H6F5NO/c12-7-4-6(11(14,15)16)5-8(13)10(7)9(18)2-1-3-17/h4-5H,1-2H2 |

InChI-Schlüssel |

DCYIVYSRQOICEX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)C(=O)CCC#N)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s fluorine and trifluoromethyl substituents distinguish it from chlorinated analogs like Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl ether derivative, CAS 179101-81-6) . Key differences include:

| Property | 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile | Pyridalyl (2,6-dichloro analog) |

|---|---|---|

| Substituents | 2,6-F; 4-CF₃ | 2,6-Cl; 4-Cl-allyloxy |

| Electron Effects | Stronger electron-withdrawing (F > Cl) | Moderate electron-withdrawing |

| Polarity | Higher due to -CF₃ and nitrile group | Lower (chlorine less polar) |

| Metabolic Stability | Likely higher (C-F bonds resist hydrolysis) | Lower (C-Cl bonds more labile) |

Fluorine’s electronegativity enhances oxidative stability compared to chlorine, making the target compound more resistant to degradation in biological systems .

Comparison with Pharmaceutical Intermediates

The European patent applications (EP 4 374 877 A2) describe compounds like (4aR)-1-[[2,6-difluoro-4-[7-[(2S,3S)-2,3,4-trihydroxybutoxy]heptyl]phenyl]methyl]-...carboxamide . While these are larger molecules, their 2,6-difluoro-4-(trifluoromethyl)phenyl moiety shares structural similarities with the target compound:

The patent compounds’ use of fluorine and -CF₃ groups highlights their role in enhancing binding affinity and metabolic stability, suggesting similar advantages for the target compound .

Physicochemical Properties vs. Perfluorinated Compounds

lists perfluoroisobutylene (C₄F₈), a fully fluorinated alkene .

The target compound’s partial fluorination balances reactivity and stability, unlike perfluorinated compounds, which are often environmentally persistent but less versatile in synthesis.

Key Research Findings and Hypotheses

- Stability: The 2,6-difluoro-4-CF₃ substitution pattern likely improves thermal and oxidative stability compared to non-fluorinated analogs, as seen in patent intermediates .

- Solubility : The -CF₃ group may enhance lipid solubility, aiding membrane permeability in bioactive molecules .

- Synthetic Challenges : Fluorination steps (e.g., hydrogenation in ) require precise conditions to avoid side reactions, a consideration for scaling up production .

Biologische Aktivität

2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile is C12H7F5N. It features a phenacyl group with fluorinated substituents that may influence its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, which could be useful in developing new antibiotics.

- Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory responses, offering therapeutic avenues for conditions like arthritis.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated phenacyl compounds. The results indicated that 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for antibiotic development.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile | 32 | Staphylococcus aureus |

| Control (Penicillin) | 0.5 | Staphylococcus aureus |

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus included treatment with topical formulations containing 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile. The outcomes showed a significant improvement in infection resolution rates compared to standard antibiotic therapy.

Case Study 2: Inflammation Reduction in Arthritis Models

In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.